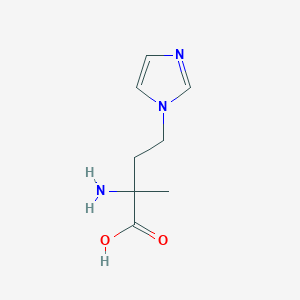![molecular formula C13H26N2O2 B13545495 rac-tert-butylN-[(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentyl]carbamate](/img/structure/B13545495.png)
rac-tert-butylN-[(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-tert-butylN-[(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butylN-[(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentyl]carbamate typically involves the following steps:
Formation of the cyclopentyl ring: The starting material, a cyclopentane derivative, undergoes a series of reactions to introduce the necessary functional groups.
Introduction of the methylamino group: The methylamino group is introduced via nucleophilic substitution reactions.
Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the carbamate.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamate group to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Substituted carbamate derivatives.
Applications De Recherche Scientifique
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Biology : It may be studied for its potential biological activity, including enzyme inhibition or receptor binding. Medicine Industry : Used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of rac-tert-butylN-[(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methylamino group may also participate in hydrogen bonding or electrostatic interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
tert-butylN-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate: Similar structure but with a hydroxymethyl group instead of a methylamino group.
tert-butylN-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride: Similar structure but with an aminocyclopentyl group.
Uniqueness: rac-tert-butylN-[(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentyl]carbamate is unique due to the presence of both the methylamino and carbamate groups, which confer specific chemical reactivity and potential biological activity not found in the similar compounds listed above.
Propriétés
Formule moléculaire |
C13H26N2O2 |
|---|---|
Poids moléculaire |
242.36 g/mol |
Nom IUPAC |
tert-butyl N-[(1S,2R)-2-methyl-2-(methylaminomethyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-10-7-6-8-13(10,4)9-14-5/h10,14H,6-9H2,1-5H3,(H,15,16)/t10-,13+/m0/s1 |
Clé InChI |
AXZPMEVBVOEVAE-GXFFZTMASA-N |
SMILES isomérique |
C[C@@]1(CCC[C@@H]1NC(=O)OC(C)(C)C)CNC |
SMILES canonique |
CC1(CCCC1NC(=O)OC(C)(C)C)CNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


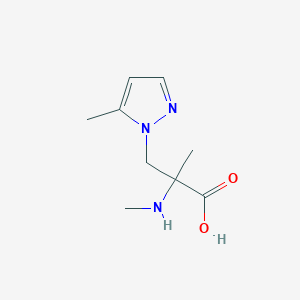
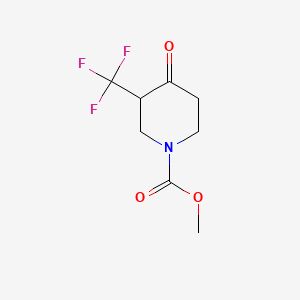


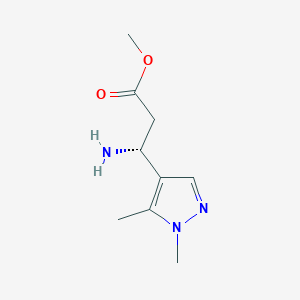

![3-[(3-{[(Tert-butoxy)carbonyl]amino}propyl)(hydroxy)phosphoryl]-2-methylpropanoicacid](/img/structure/B13545447.png)
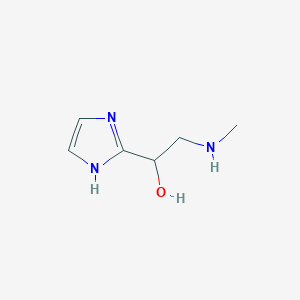
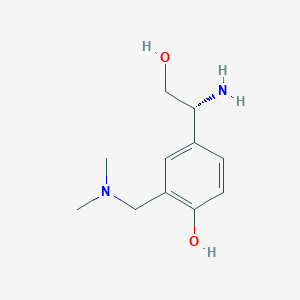
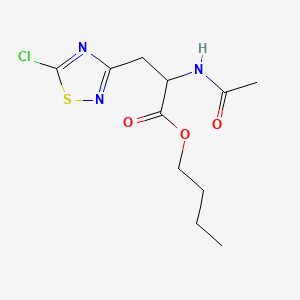
![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)methyl]-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid](/img/structure/B13545484.png)

![2-Amino-5-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13545505.png)
